4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid
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Overview
Description
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with 2-aminopyridine-3-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-3-carboxylic acid
- 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-4-carboxylic acid
- 4-{[(1,3-Thiazol-4-yl)methyl]amino}pyrimidine-2-carboxylic acid
Uniqueness
4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both thiazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in drug design and other applications.
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-(1,3-thiazol-4-ylmethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c14-10(15)9-3-7(1-2-11-9)12-4-8-5-16-6-13-8/h1-3,5-6H,4H2,(H,11,12)(H,14,15) |
InChI Key |
REHDQLSRXTWPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NCC2=CSC=N2)C(=O)O |
Origin of Product |
United States |
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